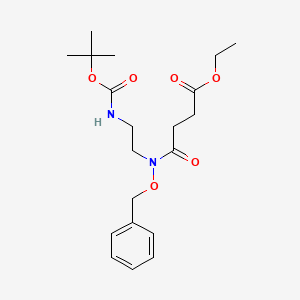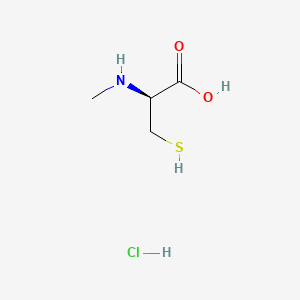
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a perfluoronaphthalene moiety, which imparts distinct chemical characteristics, making it a valuable subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide typically involves the introduction of the perfluoronaphthalene group to an amino acid derivative. One common method includes the reaction of perfluoronaphthalene with a suitable amino acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The perfluoronaphthalene moiety allows for substitution reactions, where different substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoronaphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring .
Scientific Research Applications
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide has several scientific research applications:
Chemistry: The compound is used in the study of aromatic substitution reactions and the effects of perfluorinated groups on chemical reactivity.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. The perfluoronaphthalene moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved are subjects of ongoing research, with studies focusing on understanding the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a naphthalene moiety but differs in its functional groups and overall structure.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Another compound with a naphthalene moiety, used in fungicidal applications.
Uniqueness
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is unique due to its perfluoronaphthalene group, which imparts distinct chemical properties such as high stability and resistance to degradation. This makes it particularly valuable for applications requiring durable and stable compounds .
Properties
Molecular Formula |
C13H7F7N2O |
|---|---|
Molecular Weight |
340.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C13H7F7N2O/c14-6-2(1-3(21)13(22)23)4-5(8(16)10(6)18)9(17)12(20)11(19)7(4)15/h3H,1,21H2,(H2,22,23)/t3-/m0/s1 |
InChI Key |
CHNZTQISJSSAIP-VKHMYHEASA-N |
Isomeric SMILES |
C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)[C@@H](C(=O)N)N |
Canonical SMILES |
C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)

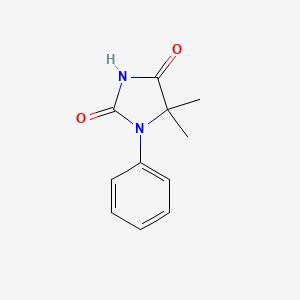
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
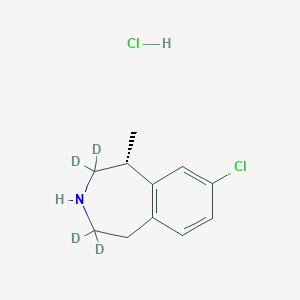
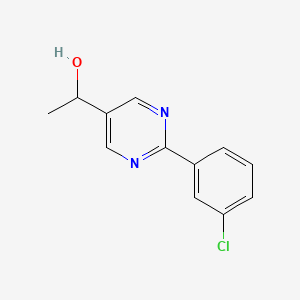
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
